4-Benzyloxy-2-methylphenylboronic acid is an organic compound classified as an arylboronic acid. It is primarily used in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This compound is not naturally occurring and must be synthesized for research and industrial applications. Its chemical formula is , and it has a molecular weight of 242.08 g/mol. The compound typically appears as a white to off-white solid .
The synthesis of 4-Benzyloxy-2-methylphenylboronic acid generally involves several steps:
The reaction conditions (temperature, solvent, catalyst) can significantly influence the yield and purity of the product. Common solvents include tetrahydrofuran or dimethylformamide, and palladium catalysts are often employed to facilitate the coupling process.
The molecular structure of 4-Benzyloxy-2-methylphenylboronic acid features a phenyl ring with a benzyloxy group and a methyl group attached to it, along with a boronic acid functional group. The structural formula can be represented as follows:
4-Benzyloxy-2-methylphenylboronic acid is primarily involved in Suzuki-Miyaura coupling reactions, which facilitate the formation of carbon-carbon bonds between arylboronic acids and organic halides. The general reaction can be represented as follows:
Where:
The efficiency of these reactions can depend on various factors including the choice of solvent, temperature, and the presence of catalysts such as palladium complexes.
The mechanism of action for 4-Benzyloxy-2-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
This process allows for precise control over product formation, making it invaluable in synthetic organic chemistry.
4-Benzyloxy-2-methylphenylboronic acid finds significant applications in scientific research and industrial processes:
The perception of boron-containing compounds in medicinal chemistry has undergone a remarkable transformation over decades. Initially regarded with skepticism due to unfounded toxicity concerns, boronic acids have emerged as privileged pharmacophores since the groundbreaking FDA approval of bortezomib in 2003. This first-generation proteasome inhibitor revolutionized multiple myeloma treatment and validated boronic acids as therapeutically viable scaffolds [3]. Subsequent approvals of ixazomib (2015) and vaborbactam (2017) further cemented their pharmaceutical significance. The historical resistance stemmed from misconceptions linking boron to toxicity, despite natural occurrence in foods and use of boric acid as a preservative. Modern research has demystified these concerns, revealing boronic acids as stable, versatile compounds that degrade to the environmentally benign boric acid [3]. This paradigm shift catalyzed exploration of diverse structural classes, including peptidyl boronic acids, benzoxaboroles, and arylboronic acids like 4-benzyloxy-2-methylphenylboronic acid, positioning boron chemistry at the forefront of rational drug design.
Arylboronic acids constitute a structurally diverse subclass with unique physicochemical properties that enable targeted therapeutic applications. Their Lewis acid character (pKa 4-10) facilitates reversible covalent interactions with biological nucleophiles, particularly enzyme active sites containing serine, threonine, or tyrosine residues [3] [7]. This electron-deficient nature allows dynamic equilibrium between trigonal planar and tetrahedral anionic forms at physiological pH, mimicking transition states in hydrolytic enzymes. The bioisosteric relationship between boronic acids and carboxylic acids enables strategic molecular modifications that enhance selectivity and pharmacokinetic profiles. Computationally, arylboronic acids exhibit favorable drug-like properties with mean cLogP ≈2.2 and molecular weight <300 g/mol, aligning with Lipinski's rule of five [7]. Their synthetic versatility is exemplified by the Suzuki-Miyaura cross-coupling – accounting for 40% of carbon-carbon bond-forming reactions in medicinal chemistry – enabling efficient diversification of the biaryl scaffold central to many drug discovery programs [7]. This reaction has been instrumental in developing kinase inhibitors, receptor modulators, and proteasome-targeting therapeutics.
4-Benzyloxy-2-methylphenylboronic acid (CAS 847560-49-0) represents a structurally sophisticated arylboronic acid derivative gaining traction in targeted therapeutic applications. Characterized by the molecular formula C₁₄H₁₅BO₃ and molecular weight 242.08 g/mol [1] [8], this compound features a benzyl-protected phenol ortho to the boronic acid group and a methyl substituent enhancing lipophilicity. Contemporary research focuses on its dual utility: as a synthetic building block for complex bioactive molecules and as a potential pharmacophore in its own right. Its commercial availability (≥97% purity) facilitates rapid structure-activity relationship exploration [4], while computational predictions indicate favorable drug disposition properties including moderate aqueous solubility (0.137 mg/mL) and high gastrointestinal absorption [1]. The benzyloxy group provides both steric bulk and aromatic stacking capacity, potentially enhancing interactions with hydrophobic enzyme pockets. Recent investigations position this compound within structure-activity relationship studies of cytoprotective novologues targeting heat shock proteins, leveraging its capacity for hydrophobic interactions and hydrogen bonding [2]. The electron-donating methyl group further modulates electronic effects on the boronic acid functionality, potentially influencing its Lewis acidity and binding kinetics.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: